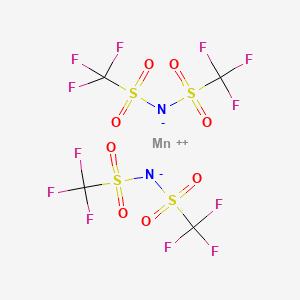

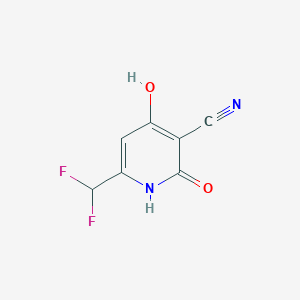

![molecular formula C32H44ClN5O B1436154 2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride CAS No. 1064662-40-3](/img/structure/B1436154.png)

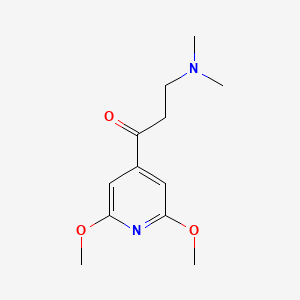

2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride

Descripción general

Descripción

SNT-207707 is used in pharmacological studies for the preparation of imidazopyridines as melanocortin-4 receptor antagonists.

Aplicaciones Científicas De Investigación

Receptor Antagonism and Therapeutic Potential

Research has identified a novel series of conformationally restricted fused imidazole derivatives, including compounds structurally related to the specified chemical, as potent 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds have shown potential in the treatment of irritable bowel syndrome (IBS) and in managing nausea and vomiting associated with cancer chemotherapy. The most potent compound in this series exhibited significant efficacy in preclinical models, suggesting that the structural features of these compounds, including the imidazo[1,2-a]pyridine core, contribute to their high binding affinity and therapeutic potential (Ohta et al., 1996).

Antimicrobial Activity

Imidazo[1,2-a]pyridine-3-carboxamides, with structural similarity to the specified compound, have been evaluated for their antimicrobial properties. One study demonstrated the effectiveness of these compounds against Mycobacterium avium infections in vivo. A particular compound from this class showed significant activity in the lung, spleen, and liver in a mouse model, indicating that these compounds could serve as a new class of antibiotics for combating mycobacterial infections (Moraski et al., 2016).

Cytoprotective Effects

Compounds structurally related to the specified chemical, specifically bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines, have been synthesized and evaluated for their cytoprotective effects. One such compound showed a potent inhibitory effect on various gastric lesion models in rats, suggesting a potential therapeutic application for gastric mucosal ulcers (Ikeda et al., 1997).

Drug-Drug Interaction Potential

A study on GNE-617, a compound incorporating the imidazo[1,2-a]pyridine motif, focused on its preclinical absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and drug-drug interaction potential. This research underlines the importance of understanding the pharmacokinetics and interaction profile of new therapeutic agents to predict their behavior in human subjects and their compatibility with other medications (Liederer et al., 2019).

Peripheral Benzodiazepine Receptor Imaging

Research into fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBRs), highlights the utility of imidazo[1,2-a]pyridine derivatives in neurodegenerative disorder diagnostics. These compounds demonstrated high affinity and selectivity for PBRs, suggesting their potential as imaging agents to study PBR expression in various neurological conditions (Fookes et al., 2008).

Propiedades

IUPAC Name |

2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O.ClH/c1-24(2)15-20-36(21-16-25(3)4)32(38)28-13-14-30-34-31(27-11-9-26(22-33)10-12-27)29(37(30)23-28)8-7-19-35-17-5-6-18-35;/h9-14,23-25H,5-8,15-21H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNJDWPWZNPVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN(CCC(C)C)C(=O)C1=CN2C(=NC(=C2CCCN3CCCC3)C4=CC=C(C=C4)C#N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131843715 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

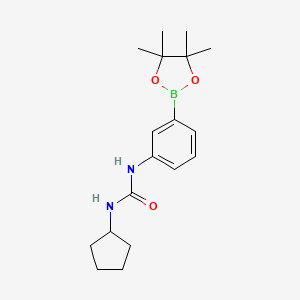

![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)

![5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B1436077.png)